N-2-biphenylyl-2-(phenylthio)acetamide

Description

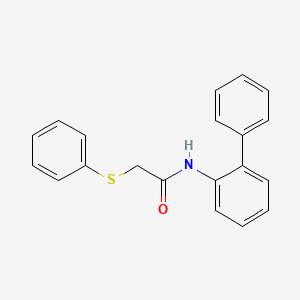

Chemical Structure: N-2-Biphenylyl-2-(phenylthio)acetamide (C₂₀H₁₇NOS) features a biphenylyl group (two linked benzene rings) attached to an acetamide backbone and a phenylthio (–S–C₆H₅) substituent at the α-carbon (Figure 1). This structural configuration confers unique electronic and steric properties, influencing its chemical reactivity and biological interactions.

For example, thioether-containing acetamides often involve reacting thiols with α-haloacetamides under basic conditions .

Applications:

Though direct biological data for this compound are unavailable, structurally related phenylthio-acetamides exhibit diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibition (e.g., SIRT2) properties .

Properties

IUPAC Name |

N-(2-phenylphenyl)-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NOS/c22-20(15-23-17-11-5-2-6-12-17)21-19-14-8-7-13-18(19)16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISAKULWAQLMOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Biphenylyl vs.

- Electron-Withdrawing Groups : The nitro group in N-(4-nitrophenyl)-2-(phenylthio)acetamide enhances enzyme inhibition (SIRT2) via electron withdrawal, whereas the biphenylyl group may favor membrane penetration due to lipophilicity .

- Thioether Chain Length : Ethylthio derivatives (e.g., ) show higher cytotoxicity than methyl or propyl analogues, suggesting optimal alkyl chain length for target binding.

Functional Group Impact on Properties

A. Phenylthio (–S–C₆H₅) vs. Phenoxy (–O–C₆H₅) :

- Biological Interactions: Thioethers exhibit stronger hydrophobic interactions with protein pockets compared to ethers, as seen in the enhanced anticancer activity of phenylthio-acetamides over phenoxy analogues .

B. Biphenylyl vs. Monophenyl Substituents :

- Lipophilicity: The biphenylyl group increases logP (octanol-water partition coefficient), improving blood-brain barrier penetration but risking hepatotoxicity .

- Steric Hindrance : Bulkier biphenylyl groups may reduce binding affinity to compact enzyme active sites compared to smaller substituents like nitrophenyl .

Hypothetical Data and Predictive Analysis

Based on structural analogues, N-2-biphenylyl-2-(phenylthio)acetamide is predicted to exhibit:

- Anticancer Activity : IC₅₀ ≈ 5–10 µM against solid tumors (e.g., breast cancer MCF-7), leveraging lipophilicity for membrane permeation .

- Metabolic Stability : Moderate hepatic clearance due to thioether oxidation susceptibility, necessitating prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.